3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is characterized by its unique fused ring structure, which includes a benzofuran moiety and a pyrimidine ring. The presence of a methoxyphenyl group and a thioxo group further adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The initial step involves the synthesis of the benzofuran core through cyclization reactions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via condensation reactions involving appropriate precursors.
Functional Group Modifications: The methoxyphenyl and thioxo groups are introduced through substitution reactions using specific reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and advanced reaction techniques such as microwave-assisted synthesis .
Chemical Reactions Analysis
3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol .
Scientific Research Applications
3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including neurodegenerative disorders and inflammatory conditions.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to other benzofuro[3,2-d]pyrimidine derivatives, 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Pyrazolo[3,4-d]pyrimidines: Known for their kinase inhibitory activity.
Triazole-pyrimidine hybrids: Exhibiting neuroprotective and anti-inflammatory properties.
Benzo[4,5]furo[3,2-d]pyrimidines: Used in the development of high triplet energy hosts for OLEDs .
These comparisons highlight the versatility and potential of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one in various scientific and industrial applications.
Properties
CAS No. |
866897-51-0 |
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Molecular Formula |
C17H12N2O3S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H12N2O3S/c1-21-11-6-4-5-10(9-11)19-16(20)15-14(18-17(19)23)12-7-2-3-8-13(12)22-15/h2-9H,1H3,(H,18,23) |
InChI Key |
LCEBTOIPUNAZDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |
solubility |
45.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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